3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide 3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 891110-42-2
VCID: VC4907019
InChI: InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31)
SMILES: C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Molecular Formula: C23H15FN6O
Molecular Weight: 410.412

3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

CAS No.: 891110-42-2

Cat. No.: VC4907019

Molecular Formula: C23H15FN6O

Molecular Weight: 410.412

* For research use only. Not for human or veterinary use.

3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide - 891110-42-2

Specification

CAS No. 891110-42-2
Molecular Formula C23H15FN6O
Molecular Weight 410.412
IUPAC Name 3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Standard InChI InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31)
Standard InChI Key MRIAUDUOHHKICM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3

Introduction

The compound 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic molecule that belongs to the class of benzamides. It incorporates a triazolo[4,3-b]pyridazine ring system, which is known for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure suggests it might be used in pharmaceutical research due to its unique combination of functional groups.

Synthesis and Preparation

The synthesis of 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide would typically involve several steps, including the formation of the triazolo[4,3-b]pyridazine core, its substitution with a pyridin-4-yl group, and finally, the coupling of this system to a benzamide moiety. Specific synthesis methods might involve palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.

Biological Activities

While specific biological activity data for 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, triazolo[4,3-b]pyridazine derivatives have been explored for their antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors.

Potential Biological ActivityDescription
Antimicrobial ActivityPotential against bacterial or fungal pathogens
Anticancer ActivityPossible inhibition of cancer cell growth or proliferation
Other ActivitiesCould include anti-inflammatory or neuroprotective effects

Research Findings and Future Directions

Given the lack of specific research findings on 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its antimicrobial or anticancer activities, as well as in vivo studies to evaluate its pharmacokinetics and potential toxicity.

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